molecular formula C24H20I2O4 B1588550 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene CAS No. 219583-87-6

3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Cat. No. B1588550
M. Wt: 626.2 g/mol
InChI Key: HVIYMUMYPJXEAR-UHFFFAOYSA-N
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Description

3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is a useful research compound. Its molecular formula is C24H20I2O4 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Organic Photovoltaics

Research by Zhu et al. (2018) on a related compound, Naphtho[1,2‐b:5,6‐b']dithiophene, demonstrates its application in organic solar cells (OSCs). This compound exhibits enhanced properties such as a higher lowest unoccupied molecular orbital energy level and broader absorption, leading to increased power conversion efficiency in OSCs, which suggests that similar naphthalene-based compounds could have potential applications in renewable energy technologies (Zhu et al., 2018).

Conversion to Iodides

Sugiyama (1981) discusses a procedure for converting aromatic compounds like naphthalene into their iodides using ammonium hexanitratocerate(IV). This method could be relevant for modifying or synthesizing derivatives of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene for various scientific applications (Sugiyama, 1981).

Structural Analysis

Prince et al. (1996) studied a structurally similar compound, 1-Iodo-2-methoxy-7-naphthyl Acetate, focusing on the molecular structure and conformation. Insights from such studies can be crucial for understanding the chemical behavior and potential applications of related compounds (Prince et al., 1996).

Enzymatic Interaction

Parales et al. (2000) investigated the substrate specificity of naphthalene dioxygenase and its interaction with various aromatic hydrocarbons, which could provide a framework for understanding how enzymes interact with complex naphthalene derivatives (Parales et al., 2000).

Iodination of Methoxybenzenes and Naphthalenes

Carreño et al. (1996) studied the regiospecific iodination of methoxybenzenes and naphthalenes, which can be significant in synthesizing specific iodinated derivatives of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene (Carreño et al., 1996).

Synthesis of Related Compounds

Patil et al. (2021) synthesized and characterized 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, a compound structurally related to 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene. Their study provides insights into the synthesis, structural characterizations, and potential applications of such compounds (Patil et al., 2021).

properties

IUPAC Name

3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYMUMYPJXEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1I)C3=C(C(=CC4=CC=CC=C43)I)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444909
Record name 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

CAS RN

142010-88-6, 219583-87-6
Record name 3,3′-Diiodo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142010-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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